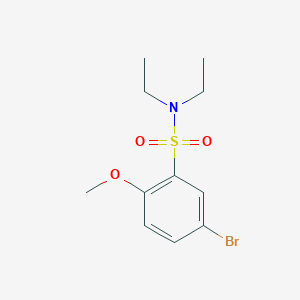

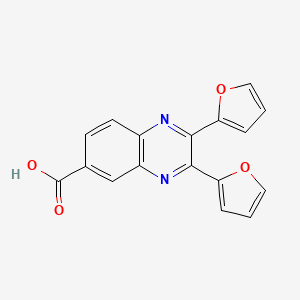

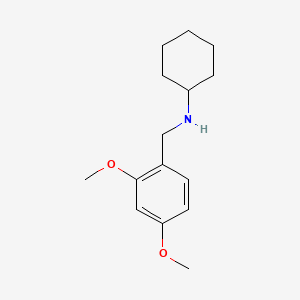

![molecular formula C14H22N2O2 B1298227 1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine CAS No. 55846-51-0](/img/structure/B1298227.png)

1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine, or 1-MMPEP, is an organic compound used in a variety of scientific applications, including medicinal chemistry and drug discovery. It is a member of the piperazine family and is composed of a nitrogen-containing six-membered ring, two oxygen atoms, and a methyl group. It has a molecular weight of 218.3 g/mol and a melting point of 180-182°C. 1-MMPEP is an important intermediate in the synthesis of a variety of pharmaceuticals, including antihistamines, muscle relaxants, and antipsychotics.

Aplicaciones Científicas De Investigación

Therapeutic Agent Development

Research has explored the synthesis of optically pure hydroxylated derivatives of piperazine compounds, including 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and its analogs. These compounds were evaluated for their potential as long-acting agents for the treatment of cocaine abuse. The study found that specific enantiomers of these hydroxylated analogs displayed substantial enantioselectivity, with certain configurations showing higher affinity for the dopamine transporter (DAT), suggesting potential applications in the development of treatments for cocaine dependency and possibly other dopamine-related disorders (Hsin et al., 2002).

Chemical Synthesis and Scale-Up

Another significant application involves the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor. The development of a robust process for this compound's preparation in kilogram quantities was aimed at improving yield, reproducibility, and environmental sustainability. This work has implications for large-scale production of therapeutic agents targeting dopamine transporters, which could be beneficial for treating conditions such as depression, Parkinson's disease, and substance abuse disorders (Ironside et al., 2002).

Antidepressant Potential

Compounds structurally related to 1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine were prepared and tested as inhibitors of biogenic amine re-uptake, showcasing their potential as antidepressants. The relationship between their in vitro and in vivo activity as dopamine-reuptake inhibitors was quantitatively described, underlining their significance in developing novel antidepressant therapies (Wieringa et al., 2010).

Radiolabeled Antagonists for Neurotransmission Studies

[18F]p-MPPF, a radiolabeled antagonist, was developed for studying the serotonergic neurotransmission with positron emission tomography (PET). This compound facilitates the research into serotonin 5-HT1A receptors, offering insights into the functioning of the serotonergic system in various psychiatric and neurological disorders (Plenevaux et al., 2000).

Antioxidant Activity and Parkinson’s Disease Treatment

KAD22, a compound designed as a potential dopamine D2 receptor agonist with antioxidant activity, was developed for the possible treatment of Parkinson’s disease. Though it showed no affinity for the dopamine D2 receptor, KAD22 was identified as a potent antioxidant. This highlights the compound's relevance in researching treatments that address oxidative stress, a contributing factor in Parkinson's disease and other neurodegenerative conditions (Kaczor et al., 2021).

Propiedades

IUPAC Name |

1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-12-3-4-13(14(11-12)17-2)18-10-9-16-7-5-15-6-8-16/h3-4,11,15H,5-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCDVXRNAHWCPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN2CCNCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

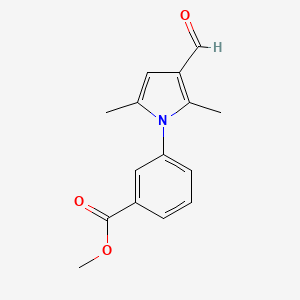

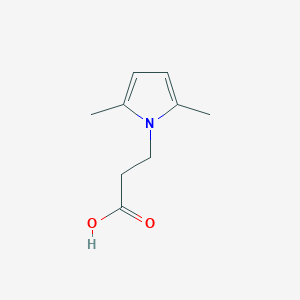

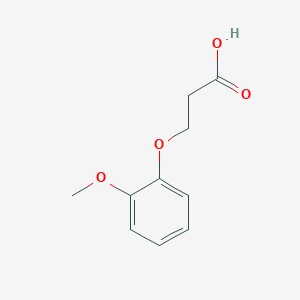

![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)

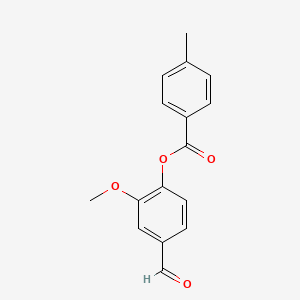

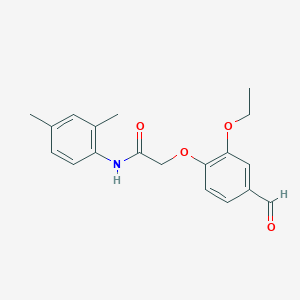

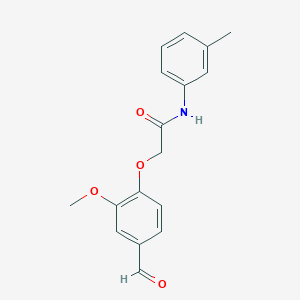

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)

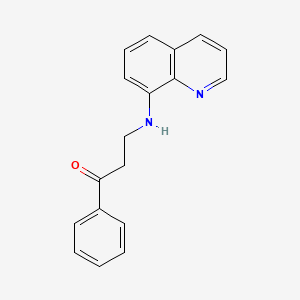

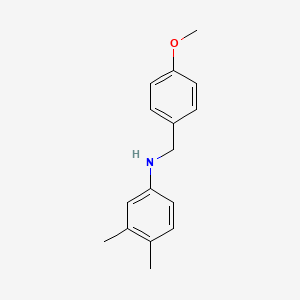

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)